molecular formula C8H8O4 B183875 3,4-Dihydroxy-2-methylbenzoic acid CAS No. 168899-47-6

3,4-Dihydroxy-2-methylbenzoic acid

Cat. No. B183875
M. Wt: 168.15 g/mol
InChI Key: ZDTVOKFHNGKTNZ-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8O4 . It is a natural product found in Trichilia monadelpha .


Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydroxy-2-methylbenzoic acid consists of a benzene ring with two hydroxyl groups and one carboxyl group attached to it . The molecular weight of this compound is 168.15 g/mol .


Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds synthesized from 3,4-Dihydroxy-2-methylbenzoic acid was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .


Physical And Chemical Properties Analysis

3,4-Dihydroxy-2-methylbenzoic acid has a molecular weight of 168.15 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 168.04225873 g/mol . The topological polar surface area is 77.8 Ų .

Scientific Research Applications

Preparation of Alkylester

  • Scientific Field : Organic Chemistry
  • Application Summary : 3,4-Dihydroxy-2-methylbenzoic acid is used in the preparation of its alkylester . This compound is a useful intermediate for the preparation of pharmaceuticals and other chemicals .
  • Methods of Application : The process involves the use of a simple economical process for the preparation of 3,4-dihydroxy-2-methyl benzoic acid C1-4 alkyl ester and novel intermediates .
  • Results or Outcomes : The process avoids the use of toxic reagents like methyl iodide or hazardous reagents like n-butyl lithium, which are not preferred for commercial manufacturing .

Synthesis of Novel Amides

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 3,4-Dihydroxy-2-methylbenzoic acid is used as a starting material for the synthesis of novel amides .
  • Methods of Application : The synthesis involves the use of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent .
  • Results or Outcomes : The synthesis resulted in 2,3-dimethoxybenzamides in yields of 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .

Quantification of Acetylsalicylic Acid and its Metabolite Salicylic Acid

  • Scientific Field : Analytical Chemistry
  • Application Summary : 2-Hydroxy-3-methoxybenzoic acid, a compound similar to 3,4-Dihydroxy-2-methylbenzoic acid, is used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography .
  • Methods of Application : The process involves the use of high-performance liquid chromatography for the quantification .
  • Results or Outcomes : This method allows for accurate quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma .

Synthesis of 7-methoxy-3 (2 H)-benzofuranone

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Hydroxy-3-methoxybenzoic acid is used in the large-scale synthesis of 7-methoxy-3 (2 H)-benzofuranone .
  • Methods of Application : The specific methods of application are not detailed in the source, but it likely involves standard organic synthesis techniques .
  • Results or Outcomes : The synthesis results in the production of 7-methoxy-3 (2 H)-benzofuranone .

Safety And Hazards

While specific safety and hazard information for 3,4-Dihydroxy-2-methylbenzoic acid is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The future directions for the study of 3,4-Dihydroxy-2-methylbenzoic acid could involve further exploration of its antioxidant and antibacterial properties . Additionally, research could be conducted into its potential applications in various fields, such as medicine and industry .

properties

IUPAC Name

3,4-dihydroxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTVOKFHNGKTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439898
Record name 3,4-Dihydroxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-2-methylbenzoic acid

CAS RN

168899-47-6
Record name 3,4-Dihydroxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Parveen, F Ahmad, AM Malla, S Azaz… - Natural Products and …, 2016 - Springer
Phytochemical investigations of the ethanolic extract of leaves of Clutia lanceolata (Family: Euphorbiaceae) resulted in the isolation of four compounds viz. 3,4-dihydroxy-2-…
Number of citations: 12 link.springer.com
MPFAA Mohammed, MSAMA Omer, A Basudan - core.ac.uk
Phytochemical investigations of the ethanolic extract of leaves of Clutia lanceolata (Family: Euphorbiaceae) resulted in the isolation of four compounds viz. 3, 4-dihydroxy-2-…
Number of citations: 5 core.ac.uk
S Ahmed, M Nur-e-Alam, I Parveen, SJ Coles… - Phytochemistry, 2020 - Elsevier
Clutia lanceolata Forssk. (C. lanceolata) is a medicinal plant native to sub-Saharan Africa and the Arabian Peninsula. Phytochemical investigation of the aerial parts of C. lanceolata …
Number of citations: 4 www.sciencedirect.com
S Ahmed, M Nur-e-Alam, I Parveen… - Journal of Natural …, 2023 - ACS Publications
Clutia lanceolata is a medicinal plant native to Ethiopia and sub-Saharan Africa and to the Arabian Peninsula. It is used traditionally in Saudi Arabia for the treatment of diabetes. …
Number of citations: 5 pubs.acs.org
S Sultana, M Ali, M Jameel - Eur. J. Biomed. Pharm. Sci., 2018
Number of citations: 1

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